1-Bromo-4-((pentyloxy)methyl)benzene

Descripción

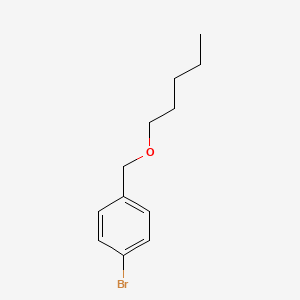

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-4-(pentoxymethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrO/c1-2-3-4-9-14-10-11-5-7-12(13)8-6-11/h5-8H,2-4,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCIVPZDGEOSNDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOCC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformative Reactions of the Chemical Compound

Cross-Coupling Reactions

The presence of the aryl bromide moiety makes 1-Bromo-4-((pentyloxy)methyl)benzene an excellent substrate for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the construction of complex molecular architectures from simpler precursors.

Palladium catalysts are exceptionally effective in activating the carbon-bromine bond of aryl bromides for the formation of new carbon-carbon bonds. nih.gov The aryl bromide in this compound is expected to readily participate in these transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, such as a boronic acid or ester, to form a biaryl product. libretexts.org The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. nih.gov For this compound, a typical Suzuki-Miyaura reaction would involve a palladium catalyst, a phosphine (B1218219) ligand, and a base to yield a 4-((pentyloxy)methyl)-1,1'-biphenyl derivative. libretexts.orgnih.gov

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.org This reaction is catalyzed by a palladium complex and requires a base. organic-chemistry.org The reaction of this compound with an alkene, such as styrene (B11656) or an acrylate, would result in the formation of a stilbene (B7821643) or cinnamate (B1238496) derivative, respectively, with the new carbon-carbon bond forming at the position of the bromine atom. researchgate.net

Sonogashira Coupling: This reaction creates a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.org It is typically co-catalyzed by palladium and copper complexes and requires a base. organic-chemistry.orgresearchgate.net The Sonogashira coupling of this compound with a terminal alkyne would produce an aryl alkyne, a valuable intermediate in the synthesis of more complex molecules and materials. wikipedia.orgresearchgate.net

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Bromides

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂, Phosphine Ligand | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane/H₂O | Biaryl |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃ | Et₃N, Na₂CO₃ | DMF, Acetonitrile | Substituted Alkene |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | THF, DMF | Aryl Alkyne |

This table presents typical, generalized conditions. Specific conditions for this compound would require experimental optimization.

While palladium is the most common catalyst for these transformations, other transition metals, notably nickel, have also been employed. Nickel catalysts can be a more cost-effective alternative and sometimes offer complementary reactivity for Suzuki-Miyaura and other cross-coupling reactions, particularly with less reactive aryl chlorides. researchgate.net It is conceivable that nickel-based catalytic systems could also effectively mediate the coupling of this compound with various organometallic reagents.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr), where a nucleophile displaces a leaving group on an aromatic ring, generally requires the ring to be highly electron-deficient. masterorganicchemistry.com This is typically achieved by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. masterorganicchemistry.comlibretexts.org

Electrophilic Substitution on the Aromatic Ring

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene (B151609) ring, leading to the replacement of a hydrogen atom. makingmolecules.com The regiochemical outcome of such a reaction on a substituted benzene ring is governed by the electronic properties of the existing substituents. libretexts.orgopenstax.org

In this compound, the ring is substituted with two groups:

Bromine (-Br): This group is deactivating due to its electron-withdrawing inductive effect but is ortho, para-directing because its lone pairs can stabilize the cationic intermediate (arenium ion) through resonance. makingmolecules.com

Pentyloxymethyl (-CH₂OC₅H₁₁): This group is structurally similar to an alkyl group and is considered weakly activating and ortho, para-directing. The activating nature stems from hyperconjugation and weak inductive effects.

When both an activating and a deactivating group are present, the activating group typically controls the position of further substitution. Therefore, the pentyloxymethyl group will direct incoming electrophiles to the positions ortho to it (positions 2 and 6 on the ring). These positions are also conveniently meta to the bromine atom, an arrangement favored by the deactivating bromo group. Thus, electrophilic reactions such as nitration (with HNO₃/H₂SO₄), halogenation (with Br₂/FeBr₃), or Friedel-Crafts reactions are expected to occur predominantly at the positions adjacent to the pentyloxymethyl group. youtube.com

Reactions Involving the Ether Linkage and Alkyl Chain

The benzyl (B1604629) ether functionality within the molecule provides another site for chemical transformation.

Ethers are generally unreactive but can be cleaved by strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). openstax.orgmasterorganicchemistry.com For aryl alkyl ethers, the cleavage typically occurs via an SN1 or SN2 mechanism. libretexts.org In the case of this compound, the ether linkage is at a benzylic position.

The reaction proceeds by protonation of the ether oxygen by the strong acid, creating a good leaving group (an alcohol). libretexts.org The halide anion (Br⁻ or I⁻) then acts as a nucleophile. Given that the cleavage would form a relatively stable benzylic carbocation, the reaction at the benzylic carbon is likely to proceed through an SN1-like mechanism. vaia.com Cleavage of the C-O bond will result in the formation of 4-bromobenzyl halide and pentanol (B124592). If an excess of the acid is used, the initially formed pentanol can be further converted to the corresponding pentyl halide. libretexts.org

Functionalization of the Pentyl Group

Halogenation

The aliphatic chain of the pentyl ether can be functionalized through free-radical halogenation. This type of reaction is typically initiated by UV light or heat and involves the substitution of a hydrogen atom with a halogen. The reaction of ethers with halogens can lead to different products depending on the reaction conditions. organicmystery.com For instance, reaction with chlorine in the dark can result in substitution at the α-carbon, while under UV light, multiple hydrogen atoms on the alkyl chain may be replaced. organicmystery.com

Table 1: Potential Halogenation Reactions of the Pentyl Group

| Reagent | Conditions | Potential Product(s) |

| Cl₂ | UV light | Mixture of chlorinated pentyl ethers |

| Br₂ | UV light or Heat | Mixture of brominated pentyl ethers |

| N-Bromosuccinimide (NBS) | Radical Initiator (e.g., AIBN) | Monobrominated pentyl ether (preferential substitution at the most reactive C-H bond) |

Note: The table represents potential outcomes based on general reactivity principles of ethers.

Oxidation

The pentyl ether moiety can be susceptible to oxidation at several positions. The presence of the ether oxygen can influence the reactivity of the adjacent C-H bonds. acs.org Oxidation can lead to a variety of products, including hydroperoxides, ketones, or cleavage of the ether bond to yield aldehydes, carboxylic acids, or esters. For example, some ethers can be oxidized to esters using reagents like sodium or calcium hypochlorite. acs.org The oxidation of secondary methyl ethers to ketones has also been reported. acs.org Furthermore, the use of chromium trioxide in acetic acid has been shown to convert methyl ethers into their corresponding formates. rsc.org

Table 2: Potential Oxidation Reactions of the Pentyl Group

| Oxidizing Agent | Potential Product(s) |

| Air (autoxidation) | Hydroperoxides |

| Calcium Hypochlorite | Ketones (if oxidation occurs at a secondary carbon) or cleavage products |

| Chromium Trioxide/Acetic Acid | Formate ester (from cleavage of the methyl group if it were present) or other oxidative cleavage products |

Note: The table represents potential outcomes based on general reactivity principles of ethers.

C-H Functionalization and Cross-Coupling Reactions

Modern synthetic methods allow for the direct functionalization of C-H bonds, which are traditionally considered unreactive. These methods, often employing transition metal catalysts or photoredox catalysis, offer a powerful way to modify the pentyl group selectively. For example, photocatalytic methods have been developed for the α-arylation of ethers. nih.gov Nickel-catalyzed cross-coupling reactions have been successfully used for the stereospecific substitution of benzylic ethers, and similar principles could potentially be adapted for the functionalization of the alkyl portion of the ether. acs.orgnih.gov These advanced methods could enable the introduction of various substituents, such as aryl groups, alkyl groups, or other functional moieties, onto the pentyl chain.

Table 3: Potential C-H Functionalization and Cross-Coupling Reactions

| Reaction Type | Catalyst/Reagents | Potential Product(s) |

| Photocatalytic α-Arylation | Photoredox Catalyst, Arylating Agent | Arylated pentyl ether |

| Nickel-Catalyzed Cross-Coupling | Ni Catalyst, Grignard Reagent | Alkylated or arylated pentyl ether (if a suitable leaving group is installed on the pentyl chain) |

| Platinum-Catalyzed Borylation | Pt Catalyst, Boron Reagent | Borylated pentyl ether |

Note: The table represents potential outcomes based on emerging synthetic methodologies.

Spectroscopic Characterization in Advanced Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides insights into the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum of 1-Bromo-4-((pentyloxy)methyl)benzene is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the benzene (B151609) ring, the protons of the methylene (B1212753) bridge, and the protons of the pentyl group will each have characteristic chemical shifts, multiplicities, and integration values.

The protons on the p-disubstituted benzene ring would typically appear as two doublets in the aromatic region of the spectrum (approximately 7.0-7.5 ppm). The protons closer to the electron-withdrawing bromine atom would be expected to be deshielded and resonate at a slightly higher chemical shift compared to the protons on the side of the benzylic ether group.

The protons of the methylene group connecting the benzene ring to the pentyloxy group (-CH₂-O-) would likely appear as a singlet further downfield due to the influence of the neighboring oxygen and the aromatic ring. The protons of the pentyloxy group would show a series of signals corresponding to the different methylene groups and the terminal methyl group, with their chemical shifts and multiplicities determined by their proximity to the ether linkage and spin-spin coupling with adjacent protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic Protons (ortho to Br) | ~7.45 | Doublet | 2H |

| Aromatic Protons (ortho to CH₂O) | ~7.25 | Doublet | 2H |

| Benzylic Protons (-Ar-CH₂ -O-) | ~4.50 | Singlet | 2H |

| Methylene Protons (-O-CH₂ -(CH₂)₃CH₃) | ~3.40 | Triplet | 2H |

| Methylene Protons (-O-CH₂-CH₂ -(CH₂)₂CH₃) | ~1.60 | Multiplet | 2H |

| Methylene Protons (-(CH₂)₂-CH₂ -CH₂CH₃) | ~1.35 | Multiplet | 2H |

| Methylene Protons (-(CH₂)₃-CH₂ -CH₃) | ~1.30 | Multiplet | 2H |

Note: These are estimated values and actual experimental data may vary.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in This compound will give rise to a distinct signal.

The carbon atoms of the benzene ring will appear in the aromatic region (typically 110-140 ppm). The carbon atom attached to the bromine (C-Br) is expected to be at a lower chemical shift compared to the other substituted aromatic carbon due to the heavy atom effect of bromine. The other aromatic carbons will have chemical shifts influenced by their position relative to the substituents. The benzylic carbon (-Ar-C H₂-O-) and the carbons of the pentyloxy group will resonate in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic Carbon (C-Br) | ~121 |

| Aromatic Carbons (CH, ortho to Br) | ~131 |

| Aromatic Carbons (CH, ortho to CH₂O) | ~129 |

| Aromatic Carbon (C-CH₂O) | ~138 |

| Benzylic Carbon (-Ar-C H₂-O-) | ~72 |

| Methylene Carbon (-O-C H₂-(CH₂)₃CH₃) | ~70 |

| Methylene Carbon (-O-CH₂-C H₂-(CH₂)₂CH₃) | ~29 |

| Methylene Carbon (-(CH₂)₂-C H₂-CH₂CH₃) | ~28 |

| Methylene Carbon (-(CH₂)₃-C H₂-CH₃) | ~22 |

Note: These are estimated values and actual experimental data may vary.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY experiment on This compound would show correlations between protons that are coupled to each other. This would be particularly useful in confirming the connectivity of the protons within the pentyl chain, as cross-peaks would appear between adjacent methylene groups. It would also confirm the coupling between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal. For example, the singlet at ~4.50 ppm in the ¹H NMR spectrum would correlate with the carbon signal at ~72 ppm in the ¹³C NMR spectrum, confirming the benzylic -CH₂- group.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FTIR spectrum of This compound would display absorption bands corresponding to the various functional groups. Key expected absorptions include:

C-H stretching (aromatic): Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹.

C-H stretching (aliphatic): The C-H stretching vibrations of the methylene and methyl groups of the pentyl chain and the benzylic methylene group would appear in the 3000-2850 cm⁻¹ region.

C=C stretching (aromatic): The stretching vibrations of the carbon-carbon double bonds in the benzene ring would give rise to one or more bands in the 1600-1450 cm⁻¹ region.

C-O stretching (ether): A strong absorption band corresponding to the C-O-C stretching of the ether linkage is expected in the range of 1150-1085 cm⁻¹.

C-Br stretching: The C-Br stretching vibration typically appears in the fingerprint region, often between 600-500 cm⁻¹.

Aromatic out-of-plane bending: The pattern of out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the benzene ring. For a p-disubstituted ring, a strong band is expected around 850-800 cm⁻¹.

Table 3: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 3000-2850 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| C-O-C Ether Stretch | 1150-1085 | Strong |

| p-Disubstituted Aromatic C-H Bend | 850-800 | Strong |

Raman spectroscopy is a complementary technique to FTIR that also probes molecular vibrations. While FTIR is based on the absorption of infrared light, Raman spectroscopy relies on the inelastic scattering of monochromatic light. Certain vibrations that are weak in FTIR may be strong in Raman, and vice versa.

For This compound , the Raman spectrum would be expected to show strong signals for the symmetric vibrations of the benzene ring and the C-C backbone of the alkyl chain. The C-Br stretching vibration would also be expected to give a characteristic Raman signal. The symmetric stretching of the aromatic ring, often seen around 1600 cm⁻¹, is typically a strong band in the Raman spectrum.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound, the analysis begins with the determination of its exact molecular mass. The molecular formula of the compound is C12H17BrO. The presence of bromine is particularly noteworthy due to its two stable isotopes, 79Br and 81Br, which have a near 1:1 natural abundance. This isotopic distribution results in a characteristic M+2 peak in the mass spectrum, where M is the molecular ion peak containing the 79Br isotope, and M+2 is the peak corresponding to the molecule with the 81Br isotope.

The electron ionization (EI) mass spectrum of this compound is predicted to exhibit a molecular ion peak (M+) and a prominent M+2 peak of nearly equal intensity. The primary fragmentation pathways are dictated by the weakest bonds and the stability of the resulting fragments. A key fragmentation is the cleavage of the C-O bond of the ether linkage, a common pathway for ethers.

One of the most significant fragmentations would be the benzylic cleavage, leading to the formation of the p-bromobenzyl cation. This is a highly stabilized carbocation due to the resonance delocalization of the positive charge into the benzene ring. The loss of the pentyloxy radical (•OCH2CH2CH2CH2CH3) from the molecular ion would result in a prominent peak corresponding to the p-bromobenzyl fragment.

Another characteristic fragmentation pathway for ethers is the alpha-cleavage, involving the homolytic cleavage of a C-C bond adjacent to the ether oxygen. In the case of this compound, this could involve the loss of a butyl radical from the pentyl group, leading to a fragment ion.

Furthermore, the fragmentation of the pentyl chain itself can lead to a series of smaller fragment ions. The loss of the entire pentyloxymethyl group would lead to a bromophenyl cation. The presence of the bromine atom also allows for the potential loss of a bromine radical, although this is generally less favorable than the cleavage of the benzylic C-O bond.

A summary of the predicted key fragments in the mass spectrum of this compound is presented in the table below.

| Fragment Ion (m/z) | Proposed Structure | Fragmentation Pathway |

| 256/258 | [C12H17BrO]+• | Molecular Ion (M+/M+2) |

| 171/173 | [C7H6Br]+ | Loss of •OCH2(CH2)3CH3 |

| 185/187 | [C8H8BrO]+ | Alpha-cleavage (loss of C4H9•) |

| 155/157 | [C6H4Br]+ | Loss of •CH2O(CH2)4CH3 |

| 71 | [C5H11]+ | Pentyl cation |

| 43 | [C3H7]+ | Propyl cation from pentyl chain |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The chromophore in this compound is the substituted benzene ring. Benzene itself exhibits characteristic π → π* transitions. up.ac.za The substitution on the benzene ring with a bromo group and a pentyloxymethyl group influences the energy of these transitions and, consequently, the absorption maxima (λmax).

The benzene ring typically shows two main absorption bands in the UV region: a strong primary band (E-band) around 200 nm and a weaker secondary band (B-band) with fine structure around 255 nm. up.ac.za The presence of substituents on the benzene ring can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity).

In this compound, both the bromine atom and the pentyloxymethyl group act as auxochromes, modifying the absorption of the benzene chromophore. The bromine atom, being an electron-withdrawing group via induction but an electron-donating group via resonance, and the pentyloxymethyl group, being an electron-donating group, will cause a red shift of the primary and secondary absorption bands compared to unsubstituted benzene. up.ac.za

The UV-Vis spectrum of this compound is expected to show a primary absorption band at a wavelength longer than 200 nm and a secondary absorption band shifted to a longer wavelength than 255 nm. The fine structure of the secondary band, characteristic of benzene, may be partially or completely lost due to the substitution. The electronic transitions responsible for these absorptions are primarily π → π* transitions within the aromatic ring.

The expected UV-Vis absorption data for this compound are summarized in the table below. These values are estimations based on the effects of similar substituents on the benzene chromophore.

| Absorption Band | Expected λmax (nm) | Type of Transition | Chromophore |

| Primary (E-band) | ~210 - 230 | π → π | Substituted Benzene Ring |

| Secondary (B-band) | ~260 - 280 | π → π | Substituted Benzene Ring |

Computational and Theoretical Investigations of the Chemical Compound

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the geometric and electronic properties of 1-Bromo-4-((pentyloxy)methyl)benzene. These computational methods provide a molecular-level description that is often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often utilizing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine the most stable conformation (geometry optimization). These calculations provide key parameters such as bond lengths, bond angles, and dihedral angles.

While specific DFT studies on this compound are not widely available in published literature, data from analogous compounds can provide illustrative insights. For instance, studies on similar brominated aromatic compounds demonstrate the reliability of DFT in predicting geometric parameters. researchgate.netresearchgate.net

Table 1: Illustrative Predicted Geometric Parameters for a Substituted Benzene (B151609) Moiety (based on related compounds)

| Parameter | Typical Calculated Value (Å or °) |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C-C (aromatic) Bond Length | ~1.39 - 1.40 Å |

| C-O Bond Length | ~1.37 Å |

| C-C-C (aromatic) Bond Angle | ~120° |

| Dihedral Angle (Benzene ring) | ~0° |

Note: These are typical values for similar structures and are for illustrative purposes only. Actual values for this compound would require specific calculations.

Ab Initio Methods for Molecular Properties

Ab initio quantum chemistry methods are based on first principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF) and more advanced post-HF methods (e.g., Møller-Plesset perturbation theory) can be used to calculate various molecular properties. For this compound, these methods can be used to compute properties such as dipole moment, polarizability, and hyperpolarizability, which are crucial for understanding its interaction with electric fields and its potential in nonlinear optics.

Molecular Orbital Analysis

The analysis of molecular orbitals (MOs) provides a deeper understanding of the chemical reactivity and electronic transitions within a molecule.

HOMO-LUMO Energy Gaps and Chemical Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. nist.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity.

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. researchgate.netbldpharm.com

Table 2: Illustrative Quantum Chemical Reactivity Descriptors (Theoretical)

| Parameter | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |

| Electronegativity (χ) | (I + A) / 2 | Power of an atom to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / (2η) | Measure of the polarizability |

Note: The actual values for this compound would be obtained from specific DFT calculations.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory focuses on the interaction between the HOMO of one molecule and the LUMO of another. nih.gov This theory is instrumental in predicting the outcomes of pericyclic reactions and understanding reaction mechanisms. chegg.com For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the likely sites for electrophilic and nucleophilic attack, respectively. The HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom, while the LUMO may have significant contributions from the C-Br antibonding orbital.

Spectroscopic Property Prediction and Validation

Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results for validation of the computational model. For this compound, theoretical calculations of NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions can be performed.

DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. liverpool.ac.uk These predictions are valuable for assigning peaks in experimental spectra. Similarly, the vibrational frequencies from DFT calculations can be correlated with experimental FT-IR and Raman spectra, aiding in the assignment of vibrational modes. researchgate.netnih.gov The calculated frequencies are often scaled to correct for anharmonicity and other systematic errors in the computational methods.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Computational Prediction of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods is a crucial step in structure verification and analysis. The Gauge-Independent Atomic Orbital (GIAO) method, often employed in conjunction with DFT, is a standard approach for calculating NMR shielding tensors, from which chemical shifts are derived. nih.govrsc.org For a molecule like this compound, calculations would typically be performed on a geometry-optimized structure.

DFT functionals such as B3LYP, paired with a suitable basis set like 6-311+G(d,p), are commonly used to first determine the molecule's lowest energy conformation. mdpi.com Following optimization, GIAO-DFT calculations provide the isotropic shielding values for each nucleus (¹H and ¹³C). These theoretical values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions can be high, often with mean absolute errors of less than 0.2 ppm for ¹H and 1-2 ppm for ¹³C, which is invaluable for assigning complex spectra and confirming structural assignments. nih.govnrel.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is illustrative, based on computational predictions using standard DFT methods (e.g., B3LYP/6-311+G(d,p)//GIAO).

¹H NMR| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic Protons (ortho to Br) | 7.45 |

| Aromatic Protons (ortho to CH₂O) | 7.25 |

| Benzylic Protons (-CH₂O-) | 4.48 |

| Methylene (B1212753) Protons (-OCH₂-) | 3.95 |

| Methylene Protons (-OCH₂CH₂-) | 1.75 |

| Methylene Protons (-CH₂CH₂CH₃) | 1.40 |

| Methylene Protons (-CH₂CH₃) | 1.35 |

¹³C NMR

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-Br | 121.5 |

| C-CH₂O | 138.0 |

| Aromatic CH (ortho to Br) | 132.0 |

| Aromatic CH (ortho to CH₂O) | 129.0 |

| Benzylic Carbon (-CH₂O-) | 72.0 |

| Methylene Carbon (-OCH₂-) | 68.5 |

| Methylene Carbon (-OCH₂CH₂-) | 29.0 |

| Methylene Carbon (-CH₂CH₂CH₃) | 28.2 |

| Methylene Carbon (-CH₂CH₃) | 22.5 |

Simulation of Vibrational Spectra (IR and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is fundamental for identifying functional groups and confirming molecular structure. DFT calculations can simulate these spectra by computing the harmonic vibrational frequencies. researchgate.net This process involves calculating the second derivatives of the energy with respect to atomic displacements for the optimized molecular geometry.

The resulting frequencies from these calculations are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. researchgate.net Beyond frequencies, the intensities of IR absorptions and Raman scattering activities are also calculated, allowing for the generation of a complete theoretical spectrum that can be directly compared with experimental results. youtube.com For this compound, these simulations would help assign specific bands to vibrations such as C-H stretches of the aromatic ring and alkyl chain, C-O ether stretches, and the characteristic C-Br stretch.

Table 2: Predicted Dominant Vibrational Frequencies for this compound This table is illustrative, based on scaled harmonic frequencies from DFT calculations (e.g., B3LYP/6-311+G(d,p)).

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Spectrum |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H Stretch | 2960-2850 | IR, Raman |

| C=C Aromatic Ring Stretch | 1600-1450 | IR, Raman |

| C-O-C Asymmetric Stretch | 1250-1200 | IR (Strong) |

| C-O-C Symmetric Stretch | 1050-1000 | IR |

Electronic Absorption Spectra (UV-Vis) from TD-DFT

Time-dependent density functional theory (TD-DFT) is the premier computational method for studying the electronic excited states of molecules and predicting their ultraviolet-visible (UV-Vis) absorption spectra. mdpi.comnih.gov The calculation determines the energies of electronic transitions from the ground state to various excited states.

For an aromatic compound like this compound, the UV-Vis spectrum is dominated by π → π* transitions within the benzene ring. The TD-DFT calculation provides the wavelength of maximum absorption (λ_max) for each transition and its corresponding oscillator strength, which relates to the intensity of the absorption band. nih.gov These calculations are typically performed using a functional like B3LYP or PBE0 and often include a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate solution-phase spectra more accurately. mdpi.com The predicted spectrum helps to understand how the bromo and pentyloxymethyl substituents influence the electronic structure of the benzene chromophore.

Table 3: Predicted UV-Vis Absorption Data for this compound This table is illustrative, based on TD-DFT calculations (e.g., B3LYP/6-311+G(d,p) with a solvent model).

| Transition | Predicted λ_max (nm) | Oscillator Strength (f) |

|---|---|---|

| S₀ → S₁ (π → π*) | 275 | 0.05 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. For this compound, this involves studying reactions typical for aryl bromides, such as nucleophilic substitution, Grignard reagent formation, or palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. nih.govnih.govlibretexts.org

Transition State Characterization

A key aspect of mechanistic studies is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate and is characterized computationally as a first-order saddle point on the potential energy surface. rsc.org This means it has a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate that connects reactants to products. nih.gov

For a reaction involving this compound, such as a Suzuki coupling, DFT calculations would be used to locate the transition states for each elementary step: oxidative addition, transmetalation, and reductive elimination. nih.govyonedalabs.com Characterizing these transition states involves optimizing their geometry and confirming the presence of one imaginary frequency. The energy of the TS is then used to calculate the activation energy barrier for that step.

Reaction Coordinate Analysis and Energy Profiles

Once reactants, products, and transition states are located, a reaction coordinate analysis can be performed to map the entire energy profile of the reaction. This is often done using an Intrinsic Reaction Coordinate (IRC) calculation, which traces the minimum energy path from the transition state downhill to the connected reactants and products. rsc.org

Advanced Applications in Material Science and Specialized Synthesis

Precursor in Liquid Crystal Synthesis Research

There are currently no specific studies in peer-reviewed literature that document the use of 1-Bromo-4-((pentyloxy)methyl)benzene in the synthesis of liquid crystals.

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, often exhibiting long-range orientational order. tcichemicals.com The molecules that form liquid crystal phases (mesogens) typically possess anisotropic shapes, such as rod-like or disk-like structures. The synthesis of new mesogens is a dynamic area of research, aimed at creating materials for displays, sensors, and other optical technologies. researchgate.netanl.gov

Theoretically, this compound could serve as a valuable precursor in this field. Its key features for such applications would be:

The Bromine Atom: This functional group is a versatile handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki and Heck reactions. Chemists could replace the bromine with various unsaturated groups to elongate the molecule, creating the rigid core structure typical of calamitic (rod-shaped) liquid crystals.

The 4-((Pentyloxy)methyl)benzyl Group: This portion of the molecule provides several important characteristics. The flexible pentyloxy tail is a common feature in mesogens, where the alkyl chain contributes to the material's fluidity and can influence the temperature range of the liquid crystalline phase. The ether linkage and the methylene (B1212753) spacer add to this flexibility. By modifying the length of this alkyl chain, researchers can tune the properties of the final liquid crystal material.

A hypothetical synthesis could involve a Suzuki coupling reaction between this compound and a suitable boronic acid to create a biphenyl (B1667301) or terphenyl core, a common motif in liquid crystal design.

Building Block for Polymeric Materials and Oligomers

The scientific literature does not presently contain reports on the polymerization or oligomerization of this compound.

Polymers are large molecules composed of many repeating subunits known as monomers. ksu.edu.sa The development of novel polymers is driven by the search for materials with specific thermal, mechanical, and electronic properties. idu.ac.id

As a building block for polymers, this compound offers a route to functionalized aromatic polymers. The bromine atom allows for its incorporation into a polymer backbone via polycondensation reactions. For instance, it could be used in Yamamoto or Suzuki polycondensation to create fully aromatic polymers. The resulting polymer would have pendant (pentyloxy)methyl groups along the chain. These side groups would significantly impact the polymer's properties by:

Increasing solubility in organic solvents, which is often a challenge for rigid-rod polymers.

Lowering the melting point and glass transition temperature compared to an unsubstituted equivalent.

Potentially inducing self-assembly and specific packing arrangements in the solid state.

Such polymers could be candidates for applications where processability and tailored solid-state morphology are important.

Intermediate in the Synthesis of Functional Organic Molecules for Optoelectronics

There is no specific documentation on the use of this compound as an intermediate for optoelectronic molecules.

Optoelectronic materials are defined by their ability to interact with light and electricity, forming the basis for devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ossila.com These materials are typically large, conjugated organic molecules or polymers.

The structure of this compound makes it a plausible, albeit currently undocumented, starting material for more complex optoelectronic molecules. The bromo-functionalized benzene (B151609) ring can be seen as a foundational unit onto which conjugated segments can be built using established synthetic methods. The 4-((pentyloxy)methyl) substituent could play a role in ensuring that the final, larger molecules remain soluble, preventing aggregation that can quench fluorescence and hinder device performance. A synthetic chemist could envision using this compound as one of the end-capping units on a larger, emissive core structure, with the pentyloxy group providing the necessary solubility for solution-based processing of optoelectronic devices.

Applications in Supramolecular Chemistry

The application of this compound in supramolecular chemistry has not been reported in existing literature.

Supramolecular chemistry is the field of chemistry that studies chemical systems composed of a discrete number of molecules, which are held together by non-covalent intermolecular forces. nih.govrsc.org This "chemistry beyond the molecule" allows for the construction of complex and functional assemblies from simpler components. csic.es

Future Directions and Emerging Research Avenues

Development of More Sustainable Synthetic Routes

Traditional synthesis of 1-Bromo-4-((pentyloxy)methyl)benzene would likely involve a Williamson ether synthesis, reacting 4-bromobenzyl halide with a pentyl alkoxide, or the bromination of 1-((pentyloxy)methyl)benzene. While effective, these routes can generate significant waste. Future research will focus on greener alternatives that improve efficiency and reduce environmental impact.

A primary goal of green chemistry is to maximize the incorporation of reactant atoms into the final product, a concept known as atom economy. sigmaaldrich.com Classical methods often have poor atom economy. rsc.org For instance, a Williamson synthesis using 4-bromobenzyl bromide and sodium pentoxide produces sodium bromide as a stoichiometric byproduct.

Future strategies would include:

Catalytic Etherification: Developing methods that avoid the pre-formation of alkoxides and use catalytic processes.

Alternative Solvents: Replacing common volatile organic compounds (VOCs) with greener alternatives like water or ionic liquids. Copper-catalyzed hydroxylations and etherifications of aryl halides have been successfully performed in water, offering an environmentally friendly protocol. rsc.org

Phase-Transfer Catalysis (PTC): In industrial synthesis, PTC is a common technique that can enhance reaction rates and eliminate the need for anhydrous solvents in ether syntheses. wikipedia.orgyoutube.com This allows for easier separation and recycling of the catalyst and solvent.

A comparison of atom economy highlights the potential for improvement:

| Reaction Type | Reactants | Desired Product | Byproducts | Theoretical Atom Economy |

| Williamson Ether Synthesis | 4-Bromobenzyl bromide, Sodium pentoxide | This compound | Sodium bromide | ~70% |

| Direct Catalytic Etherification | 4-Bromobenzyl alcohol, 1-Pentanol | This compound | Water | ~94% |

This table provides an illustrative comparison; actual atom economy depends on the specific reagents used.

Exploration of Novel Catalytic Systems for Functionalization

The carbon-bromine bond in this compound is a prime site for functionalization through cross-coupling reactions. While palladium-catalyzed reactions are standard, emerging research focuses on more abundant and less expensive metal catalysts and novel reaction pathways.

Future avenues for exploration include:

Advanced Palladium Catalysis: The use of bulky, electron-rich phosphine (B1218219) ligands has enabled the coupling of aryl chlorides and bromides with a wide range of nucleophiles, including alcohols, under milder conditions. organic-chemistry.org These systems could be applied to this compound for the synthesis of complex ethers.

Copper-Catalyzed Couplings: Copper catalysts are an inexpensive alternative to palladium for C-O, C-S, and C-N bond formation. organic-chemistry.org Recent developments have produced highly efficient copper-ligand systems for the O-arylation of alcohols with aryl bromides. organic-chemistry.org

Nickel-Catalyzed Reactions: Nickel catalysts are effective for coupling aryl halides with Grignard reagents and other organometallics. numberanalytics.com

Photoredox Catalysis: Light-mediated reactions offer a powerful tool for forming new bonds under exceptionally mild conditions, which could be used to functionalize the molecule without the need for high temperatures.

The table below illustrates potential functionalizations using modern catalytic systems.

| Catalytic System | Coupling Partner | Reaction Type | Potential Product Class |

| Palladium/Buchwald Ligand | Aniline | Buchwald-Hartwig Amination | N-Aryl Amines |

| Copper/Diamine Ligand | Phenol | Ullmann Condensation | Diaryl Ethers |

| Palladium/Phosphine Ligand | Phenylboronic acid | Suzuki Coupling | Biaryl Compounds |

| Nickel/Bipyridine Ligand | Alkyl Grignard Reagent | Kumada Coupling | Alkylated Arenes |

Integration with Flow Chemistry and Automated Synthesis Platforms

Translating synthetic routes from batch reactors to continuous flow systems offers major advantages in safety, efficiency, and scalability. organic-chemistry.orgacs.org Flow chemistry allows for precise control over reaction parameters like temperature and mixing, and enables the safe use of hazardous reagents or unstable intermediates. organic-chemistry.orgacs.org

Key research directions include:

Continuous Flow Synthesis: The synthesis of this compound, particularly the etherification step, could be adapted to a flow process. Pumping the reactants through a heated reactor coil can dramatically reduce reaction times and improve yield and purity. organic-chemistry.org Flow systems are particularly advantageous for highly exothermic reactions, such as metalations or Grignard formations. acs.org

Telescoped Reactions: Multiple synthetic steps can be combined in a continuous sequence without isolating intermediates. For example, the functionalization of this compound via a Grignard reaction followed by coupling with an electrophile could be performed in a single, uninterrupted flow process.

Automated Synthesis: Automated platforms can perform entire synthetic sequences, including reaction, workup, and purification, with minimal human intervention. sigmaaldrich.comyoutube.com An automated synthesizer could use pre-filled reagent cartridges to perform a Williamson ether synthesis or a series of cross-coupling reactions to generate a library of derivatives from the parent compound for screening purposes. sigmaaldrich.com

A hypothetical automated workflow for a Suzuki coupling of this compound is outlined below.

| Step | Action | Platform Module |

| 1 | Dispense this compound, boronic acid, catalyst, and base into reactor vial. | Liquid Handler |

| 2 | Add solvent and heat mixture to a set temperature with stirring for a defined time. | Automated Reactor |

| 3 | Quench reaction and perform liquid-liquid extraction. | Liquid Handler |

| 4 | Separate organic layer and pass through a drying column. | Flow System |

| 5 | Purify product using automated flash chromatography. | Purification System |

| 6 | Analyze final product for purity and yield. | Integrated LC-MS |

Advanced Characterization Techniques for In-Situ Monitoring

Process Analytical Technology (PAT) involves the use of real-time, in-situ analytical methods to monitor and control chemical reactions as they happen. katsura-chemical.co.jprsc.org This approach provides a deep understanding of reaction kinetics, mechanisms, and the influence of process parameters, leading to more robust and reproducible manufacturing. americanpharmaceuticalreview.com

For the synthesis and functionalization of this compound, emerging research would leverage PAT to:

Monitor Reaction Progress: Techniques like in-situ infrared (ReactIR) or Raman spectroscopy can track the concentration of reactants, intermediates, and products in real-time. katsura-chemical.co.jp For instance, during a Williamson ether synthesis, one could monitor the disappearance of the alcohol O-H stretch and the appearance of the ether C-O stretch. rsc.org

Elucidate Mechanisms: Spectroscopic monitoring can help identify transient intermediates, providing direct evidence for a proposed reaction mechanism. americanpharmaceuticalreview.com In-situ NMR has been used to study the mechanism and kinetics of Williamson ether syntheses, revealing the influence of solvent on selectivity. rsc.org

Ensure Safety: For potentially hazardous reactions like Grignard reagent formation, in-situ monitoring of the organic halide concentration and the reaction exotherm is crucial for preventing runaway reactions, especially during scale-up. mt.com

The following table summarizes advanced PAT tools applicable to this compound's lifecycle.

| PAT Tool | Measurement Principle | Application Example |

| ReactIR (FTIR) | Vibrational Spectroscopy (Infrared) | Monitoring the consumption of 4-bromobenzyl alcohol and formation of the ether C-O bond during synthesis. katsura-chemical.co.jp |

| In-Situ Raman | Vibrational Spectroscopy (Raman Scattering) | Tracking the conversion of the C-Br bond during a catalytic cross-coupling reaction. rsc.orgacs.org |

| In-Situ NMR | Nuclear Magnetic Resonance | Elucidating the regioselectivity and kinetics of etherification. rsc.org |

| Focused Beam Reflectance (FBRM) | Particle Size Analysis | Monitoring crystallization of the final product to control particle size and morphology. americanpharmaceuticalreview.com |

By pursuing these future research avenues, the synthesis and application of this compound can serve as a model for the broader adoption of more sustainable, efficient, and intelligent approaches in modern organic chemistry.

Q & A

Advanced Research Question

- Liquid crystals : The pentyloxy chain promotes mesophase stability in nematic liquid crystals, studied via differential scanning calorimetry (DSC) and polarized optical microscopy .

- Drug intermediates : It serves as a precursor to kinase inhibitors, where the bromine atom is replaced with heterocycles (e.g., pyridyl groups) via Buchwald-Hartwig amination .

- Polymer synthesis : Used in aryl-aryl coupling to create conjugated polymers for OLEDs, with device efficiency correlated to substituent regiochemistry .

How can computational modeling (e.g., DFT) predict reaction pathways or optimize synthesis?

Advanced Research Question

Density Functional Theory (DFT) calculations predict:

- Transition states : Energy barriers for Pd-catalyzed coupling steps, guiding catalyst selection (e.g., Pd vs. Ni) .

- Solvent effects : Dielectric constants of solvents (THF vs. DMF) influence reaction thermodynamics .

- Substituent effects : Electron-withdrawing groups lower activation energies for oxidative addition steps in cross-coupling .

Tools like Gaussian or ORCA are used to model intermediates, validated by experimental kinetic data .

What are the key challenges in scaling up laboratory synthesis to industrial production?

Basic Research Question

- Purification : Distillation under reduced pressure (<1 mmHg) is required to separate high-boiling-point byproducts .

- Catalyst recovery : Immobilized Pd on carbon or magnetic nanoparticles improves recyclability .

- Safety : Bromine handling requires closed systems and scrubbers to mitigate toxicity risks .

Case studies show pilot-scale yields drop by 10–15% compared to lab-scale due to mixing inefficiencies .

How do structural analogs (e.g., varying alkoxy chain length) affect physicochemical properties?

Basic Research Question

| Alkoxy Chain Length | Melting Point (°C) | LogP | Reactivity in Suzuki Coupling |

|---|---|---|---|

| Pentyloxy (C₅) | 45–48 | 3.9 | High |

| Butoxy (C₄) | 52–55 | 3.5 | Moderate |

| Hexyloxy (C₆) | 38–41 | 4.2 | Low |

| Longer chains increase hydrophobicity (↑LogP) but reduce reaction rates due to steric hindrance . |

What protocols ensure safe handling and disposal of this brominated aromatic compound?

Basic Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.